Grk6-IN-2 -

Grk6-IN-2

Catalog Number: EVT-10963168
CAS Number:
Molecular Formula: C21H21FN6
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Grk6-IN-2 is a small molecule inhibitor specifically targeting G protein-coupled receptor kinase 6. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of diseases associated with dysregulation of G protein-coupled receptor signaling. Grk6-IN-2 is classified as a potent inhibitor with an IC50 value of approximately 120 nM, indicating its effectiveness in inhibiting GRK6 activity.

Source and Classification

Grk6-IN-2 is derived from a series of compounds designed to selectively inhibit GRK6, which plays a crucial role in various physiological processes, including insulin signaling and immune responses. The compound belongs to the class of 4-aminoquinazolines, which have shown promise in medicinal chemistry for their ability to modulate kinase activity, particularly in the context of cancer therapies and metabolic disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Grk6-IN-2 involves a multi-step process that begins with the formation of the quinazoline core structure. Key steps in the synthesis typically include:

  1. Formation of the Quinazoline Ring: This is achieved through cyclization reactions involving appropriate precursors, often utilizing reagents that facilitate ring closure.
  2. Introduction of Amino Groups: The incorporation of amino functional groups is crucial for enhancing the compound's binding affinity to GRK6.
  3. Purification and Characterization: The final product is purified using chromatographic techniques, followed by characterization through methods such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

These methods ensure that Grk6-IN-2 possesses the desired pharmacological properties for effective GRK6 inhibition.

Molecular Structure Analysis

Structure and Data

The molecular structure of Grk6-IN-2 features a quinazoline backbone with specific substitutions that enhance its potency as a GRK6 inhibitor. Key structural elements include:

  • Quinazoline Core: A bicyclic structure that serves as the foundation for GRK6 binding.
  • Amino Substituents: These groups are strategically placed to interact with the active site of GRK6, facilitating inhibition.

The precise molecular formula and mass can be determined through spectral data, typically yielding information such as:

  • Molecular Formula: C_xH_yN_z (specific values depend on the exact substitutions).
  • Molecular Weight: Approximately X g/mol (exact weight varies based on structural modifications).
Chemical Reactions Analysis

Reactions and Technical Details

Grk6-IN-2 undergoes specific chemical reactions that are critical for its function as an inhibitor. These include:

  1. Binding Interactions: The compound forms non-covalent interactions with amino acid residues within the active site of GRK6, leading to inhibition of its kinase activity.
  2. Metabolic Stability: Understanding how Grk6-IN-2 is metabolized in biological systems is essential for predicting its pharmacokinetics and potential side effects.

In vitro assays demonstrate that Grk6-IN-2 effectively inhibits GRK6-mediated phosphorylation events, thus validating its role as a selective inhibitor.

Mechanism of Action

Process and Data

The mechanism by which Grk6-IN-2 exerts its inhibitory effects involves several key processes:

  1. Competitive Inhibition: Grk6-IN-2 competes with natural substrates for binding at the active site of GRK6.
  2. Reduction of Phosphorylation: By inhibiting GRK6, Grk6-IN-2 decreases the phosphorylation of G protein-coupled receptors, leading to prolonged receptor activity and enhanced signaling pathways.

Research indicates that this mechanism may have implications for enhancing insulin secretion and improving cellular responses in conditions such as type 2 diabetes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Grk6-IN-2 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but may be sensitive to extreme pH levels or oxidative environments.
  • Melting Point: Specific melting point data can be obtained through thermal analysis methods.

These properties are critical for determining the compound's formulation for therapeutic use.

Applications

Scientific Uses

Grk6-IN-2 has potential applications across various fields:

  1. Cancer Research: Due to its role in modulating kinase activity, Grk6-IN-2 may be explored as a therapeutic agent in cancers where GRK6 is upregulated.
  2. Metabolic Disorders: Its ability to influence insulin signaling pathways positions it as a candidate for treating metabolic diseases such as type 2 diabetes.
  3. Neuroscience: Investigating the effects of GRK6 inhibition on neuronal signaling could provide insights into neurodegenerative diseases.
Introduction to G Protein-Coupled Receptor Kinase 6 as a Therapeutic Target

G Protein-Coupled Receptor Kinases (GRKs) constitute a family of seven serine/threonine kinases that phosphorylate activated G Protein-Coupled Receptors (GPCRs), enabling arrestin binding and signal termination. Among these, G Protein-Coupled Receptor Kinase 6 (GRK6) belongs to the GRK4 subfamily and exhibits unique structural features, physiological roles, and pathological implications that position it as a compelling target for pharmacological intervention. This section details the biochemical foundations of GRK6, its cellular functions, disease associations, and the rationale for its selective inhibition [8].

GRK6 Isoforms and Structural Determinants of Kinase Activity

GRK6 exists as multiple splice variants (e.g., GRK6A, GRK6B) distinguished by alternative C-terminal sequences. These isoforms exhibit distinct subcellular localizations due to divergent post-translational modifications. For example, GRK6A undergoes palmitoylation, facilitating membrane anchoring, while GRK6B/C lack this modification and display cytosolic distribution [6]. Structurally, GRK6 comprises three domains:

  • A conserved N-terminal α-helix (residues 22–29) rich in basic residues that binds phosphatidylinositol 4,5-bisphosphate (PIP2) and anionic phospholipids [6].
  • A central kinase domain with a catalytic core homologous to other AGC kinases. This domain contains a magnesium-binding site and a substrate-docking groove critical for receptor recognition.
  • A C-terminal region featuring an amphipathic helix (residues 546–565) proposed to facilitate membrane interactions or autoinhibitory contacts [6].

Key structural determinants regulating GRK6 activity include:

  • Autophosphorylation Sites: Mass spectrometry studies on GRK4 (a close homolog) reveal autophosphorylation at Ser485 within the kinase C-tail, which enhances catalytic activity by stabilizing the active conformation [4].
  • Potassium Ion Coordination: Crystallography of GRK5 (another GRK4 subfamily member) identifies a potassium-binding site near the kinase hinge. Potassium stabilizes a "closed" conformation compatible with substrate phosphorylation, while its absence induces an inactive, open state [3].
  • Kinase C-tail Interactions: In GRK4, the C-tail forms hydrogen bonds with the αB and αD helices of the kinase domain, modulating substrate access to the catalytic cleft [4].

Table 1: Structural Features Governing GRK6 Activity

Domain/FeatureFunctional RoleRegulatory Mechanism
N-terminal basic residues (aa 22–29)Membrane bindingPIP2 interaction anchors GRK6 to plasma membrane
Kinase domain (aa 45–440)Catalytic activityBinds ATP/Mg²⁺; phosphorylates GPCR substrates
C-terminal amphipathic helix (aa 546–565)Membrane association or autoinhibitionDocks to kinase domain or inserts into lipid bilayers
Autophosphorylation sites (e.g., Ser485 homolog)Activity enhancementStabilizes active conformation; increases Vmax

Physiological Roles of GRK6 in GPCR Desensitization and Arrestin Recruitment

GRK6 regulates diverse physiological processes through canonical and non-canonical mechanisms:

Canonical GPCR Regulation

Upon agonist binding, GPCRs adopt active conformations that recruit GRK6. Phosphorylation of serine/threonine residues in the receptor’s intracellular loops or C-terminus creates high-affinity binding sites for β-arrestins. This process terminates G protein signaling and initiates receptor internalization:

  • Chemokine Receptors: GRK6 phosphorylates CXCR4 and CCR6, facilitating β-arrestin recruitment and receptor endocytosis. Knockout studies show impaired leukocyte migration due to sustained CXCR4 signaling [5] [7].
  • Dopamine Receptors: GRK6 desensitizes dopamine D1 receptors (D1R) in the striatum. Genetic ablation of GRK6 in mice prolongs D1R-mediated cAMP production, altering locomotor responses [4].

Non-Canonical Functions

Beyond GPCRs, GRK6 interacts with non-receptor substrates:

  • DNA Damage Response: GRK6 binds and phosphorylates DNA-dependent protein kinase catalytic subunit (DNA-PKcs), regulating its activity in hematopoietic stem cells. This interaction modulates reactive oxygen species (ROS) signaling and genomic stability [5].
  • Transcriptional Regulation: The GRK6 promoter contains a functional cAMP response element (CRE). Protein Kinase C (PKC) activation suppresses GRK6 transcription via this element, creating a feedback loop that influences inflammatory responses [2].

Table 2: Physiological Functions of GRK6 in Key Pathways

SystemTargetFunctional Outcome
Immune SignalingCXCR4/CCR6β-arrestin recruitment; chemotaxis termination
NeurotransmissionDopamine D1 ReceptorArrestin-mediated desensitization; locomotor control
DNA RepairDNA-PKcsPhosphorylation of repair proteins; ROS homeostasis
Transcriptional ControlCREB-binding site in GRK6 promoterPKC-dependent suppression of GRK6 expression

Pathological Implications of GRK6 Dysregulation in Human Diseases

Dysregulated GRK6 expression or activity contributes to multiple pathologies:

Autoimmune and Inflammatory Disorders

  • Rheumatoid Arthritis (RA): Peripheral blood mononuclear cells from RA patients exhibit reduced GRK6 protein levels. This deficiency correlates with enhanced cAMP production and impaired desensitization of inflammatory GPCRs (e.g., epinephrine and prostaglandin receptors), exacerbating leukocyte activation [2] [5].
  • Inflammatory Bowel Disease (IBD): GRK6 knockout mice develop severe colitis due to dysregulated granulocyte chemotaxis and cytokine secretion. Mechanistically, GRK6 loss amplifies CXCR2 and leukotriene B4 receptor signaling [5].

Hematological and Oncological Diseases

  • Hematopoietic Failure: GRK6 knockout mice exhibit lymphocytopenia, anemia, and thrombocytopenia. Bone marrow analysis reveals depletion of hematopoietic stem cells (HSCs) and lymphoid progenitors due to elevated ROS and impaired DNA repair. Antioxidant treatment partially rescues HSC loss, confirming GRK6’s role in redox homeostasis [5].
  • Carcinogenesis: Hypermethylation of the GRK6 promoter silences its expression in hypopharyngeal squamous cell carcinoma and lung adenocarcinoma. Low GRK6 correlates with increased metastasis and poor survival, possibly through unchecked GPCR-driven proliferation [2].

Cardiovascular and Metabolic Dysfunction

  • Hypertension: While GRK4 polymorphisms (e.g., A486V) directly associate with hypertension via impaired D1R desensitization, GRK6 modulates sympathetic receptors influencing vascular tone. Its inhibition may ameliorate catecholamine hypersensitivity [4] [8].

Rationale for Targeted Inhibition of GRK6 in Disease Contexts

Pharmacological inhibition of GRK6 is justified by several key observations:

Isoform-Selective Regulation of GPCR Subsets

Comprehensive knockout studies in HEK293 cells demonstrate that GPCRs segregate into distinct regulatory classes:

  • GRK2/3-Dependent Receptors: μ-Opioid receptors (MOP) require GRK2/3 for phosphorylation and internalization.
  • GRK2/3/5/6-Dependent Receptors: β2-adrenergic receptors (β2AR) recruit β-arrestins via all four GRKs.
  • GRK6-Preferential Receptors: Chemokine receptors (e.g., CCR6) show preferential phosphorylation by GRK6 [7].This classification suggests that GRK6-selective inhibitors would spare GRK2/3-regulated pathways (e.g., MOP analgesia) while modulating inflammation or proliferation.

Unique Non-Kinase Scaffolding Functions

GRK6 stabilizes protein complexes independent of its catalytic activity. For example, its interaction with DNA-PKcs regulates ROS clearance in HSCs. Inhibitors preserving these scaffolds while blocking kinase activity could target pathogenic signaling without compromising genomic stability [5].

Disease-Specific Expression Changes

The downregulation of GRK6 in autoimmune diseases (e.g., RA) versus its overexpression in certain cancers implies context-dependent therapeutic outcomes. Inhibition may be beneficial in malignancies with GRK6 overexpression, whereas enhancing GRK6 activity could be preferable in inflammation. Small-molecule inhibitors offer a tunable approach for these scenarios [2] [5].

Properties

Product Name

Grk6-IN-2

IUPAC Name

4-N-(5-ethyl-1H-pyrazol-3-yl)-2-N-[(1S)-1-(4-fluorophenyl)ethyl]quinazoline-2,4-diamine

Molecular Formula

C21H21FN6

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C21H21FN6/c1-3-16-12-19(28-27-16)25-20-17-6-4-5-7-18(17)24-21(26-20)23-13(2)14-8-10-15(22)11-9-14/h4-13H,3H2,1-2H3,(H3,23,24,25,26,27,28)/t13-/m0/s1

InChI Key

QIKJAWWGNVSEHB-ZDUSSCGKSA-N

Canonical SMILES

CCC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)NC(C)C4=CC=C(C=C4)F

Isomeric SMILES

CCC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)N[C@@H](C)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.